N-(4-Nitrophenyl)-9H-xanthen-9-amine
Description
Structure
3D Structure
Properties
CAS No. |
61307-86-6 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9H-xanthen-9-amine |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19-20H |
InChI Key |
KBZAVDVCFZRUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N 4 Nitrophenyl 9h Xanthen 9 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
The 1H NMR spectrum provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts for the protons of N-(4-Nitrophenyl)-9H-xanthen-9-amine are influenced by the electronic effects of the xanthene ring system, the secondary amine, and the electron-withdrawing nitro group.
The aromatic protons on the xanthene skeleton are expected to appear in the typical aromatic region of approximately 7.0-8.0 ppm. oregonstate.edu The protons on the 4-nitrophenyl group will be split into two distinct doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho protons significantly. These are anticipated in the range of 7.5-8.2 ppm. The methine proton at the C-9 position of the xanthene ring is expected to appear as a distinct singlet further upfield, influenced by the adjacent oxygen and nitrogen atoms. The amine proton (N-H) typically presents as a broad singlet, and its chemical shift can vary depending on solvent and concentration. chemistryconnected.com
Illustrative 1H NMR Data Table
This table represents predicted chemical shifts based on the analysis of functional groups and similar chemical structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Xanthene Aromatic Protons | ~ 7.0 - 7.5 | Multiplet (m) |
| 4-Nitrophenyl Protons (ortho to -NH) | ~ 7.0 - 7.2 | Doublet (d) |
| 4-Nitrophenyl Protons (ortho to -NO₂) | ~ 8.0 - 8.2 | Doublet (d) |
| Methine Proton (C9-H) | ~ 5.5 - 6.0 | Singlet (s) |
| Amine Proton (N-H) | Variable (~ 5.0 - 6.0) | Broad Singlet (br s) |
The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. researchgate.net The spectrum for this compound would show distinct signals for the carbons in the xanthene skeleton, the C-9 methine carbon, and the carbons of the 4-nitrophenyl ring.
Aromatic carbons typically resonate in the 110-160 ppm range. oregonstate.edu The carbons directly attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, will be shifted downfield. The C-9 carbon of the xanthene moiety is expected to appear in the 60-80 ppm range, characteristic of a carbon atom bonded to both an oxygen and a nitrogen. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu
Illustrative 13C NMR Data Table
This table represents predicted chemical shifts based on the analysis of functional groups and similar chemical structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Xanthene Aromatic Carbons | ~ 115 - 130 |
| Xanthene Quaternary Carbons (C-O) | ~ 150 - 155 |
| Methine Carbon (C-9) | ~ 65 - 75 |
| 4-Nitrophenyl Carbons | ~ 110 - 125 |
| 4-Nitrophenyl Quaternary Carbon (C-NH) | ~ 150 - 155 |
| 4-Nitrophenyl Quaternary Carbon (C-NO₂) | ~ 140 - 145 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.comyoutube.com It would show correlations between adjacent aromatic protons within the xanthene rings and within the 4-nitrophenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edusdsu.edu This allows for the direct assignment of a proton's signal to the carbon it is attached to, for instance, linking the C-9 proton to the C-9 carbon and each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edusdsu.edu HMBC is crucial for connecting the different parts of the molecule. Key correlations would be expected from the C-9 proton to the quaternary carbons of the xanthene skeleton and to the ipso-carbon of the 4-nitrophenyl ring. Similarly, the N-H proton could show a correlation to the C-9 carbon and the ipso-carbon of the nitrophenyl ring, definitively confirming the this compound structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov
The presence of the nitro (NO₂) group is readily confirmed by its characteristic and strong absorption bands in the FTIR spectrum. Aromatic nitro compounds typically exhibit two distinct stretching vibrations:
Asymmetric N-O stretching: A strong band is expected in the region of 1550-1475 cm⁻¹.
Symmetric N-O stretching: Another strong band is anticipated in the 1360-1290 cm⁻¹ range.
The presence of these two intense absorptions is a clear indicator of the nitro functional group. researchgate.netresearchgate.net
The FTIR spectrum also provides key information about the amine and xanthene portions of the molecule.
Amine Vibrations: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹.
Xanthene Skeletal Vibrations: The xanthene core structure gives rise to several characteristic absorptions. The C-O-C ether linkage within the xanthene ring will produce a strong asymmetric stretching band, typically around 1250-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Illustrative FTIR Data Table
This table represents predicted absorption frequencies based on the analysis of functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | ~ 3350 - 3310 | Medium |
| Aromatic C-H Stretch | Xanthene, Nitrophenyl | ~ 3100 - 3000 | Medium-Weak |
| Asymmetric N-O Stretch | Nitro Group | ~ 1550 - 1475 | Strong |
| Aromatic C=C Stretch | Xanthene, Nitrophenyl | ~ 1600 - 1450 | Medium |
| Symmetric N-O Stretch | Nitro Group | ~ 1360 - 1290 | Strong |
| C-O-C Asymmetric Stretch | Xanthene Ether | ~ 1250 - 1200 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. This technique is crucial in distinguishing between compounds that may have the same nominal mass but differ in their atomic composition.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the calculation of its exact mass. This experimental mass can then be compared to the theoretical exact mass calculated for the proposed molecular formula, C₁₉H₁₄N₂O₃. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.
Table 1: Theoretical Isotopic Distribution for the Protonated Molecule [C₁₉H₁₅N₂O₃]⁺
| m/z (Da) | Relative Abundance (%) |
| 319.1077 | 100.00 |
| 320.1111 | 20.98 |
| 321.1105 | 3.01 |
This table presents the theoretical isotopic pattern for the protonated form of this compound. The presence of this pattern in an experimental HRMS spectrum would serve as strong confirmation of the molecular formula.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable method for assessing the purity of a sample and confirming the identity of its components. For a compound like this compound, which possesses moderate volatility, GC-MS can be a suitable analytical tool.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a chromatographic column by a carrier gas. The components of the sample are separated based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to a library of known spectra for identification. The retention time, the time it takes for the compound to travel through the column, is also a characteristic property that aids in its identification. A single, sharp peak in the gas chromatogram would indicate a high degree of purity for the this compound sample.
X-ray Crystallography for Solid-State Structure Determination (if single crystals can be obtained)
Based on the analysis of analogous structures, certain geometric parameters for this compound can be anticipated. The bond lengths and angles within the 9H-xanthene and 4-nitrophenyl moieties are expected to be within the typical ranges for such aromatic and heterocyclic systems. For instance, the C-C bond lengths in the aromatic rings would be approximately 1.39 Å, while the C-N bond connecting the amine to the phenyl ring would be around 1.40 Å. The geometry around the nitro group is expected to be planar, with the N-O bond lengths being in the range of 1.22-1.25 Å. The angle of the C-NO₂ group would be close to 120°.
A key structural parameter is the torsional angle between the plane of the 4-nitrophenyl ring and the plane of the xanthene moiety. This angle will be influenced by steric hindrance and electronic effects.
Table 2: Representative Bond Lengths and Angles from Analogous 4-Nitroaniline (B120555) Structures
| Parameter | Typical Value |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-N (amine) | 1.38 - 1.42 Å |
| N-O (nitro) | 1.22 - 1.25 Å |
| C-N-C (angle) | ~120° |
| O-N-O (angle) | ~124° |
This table provides expected ranges for key bond lengths and angles based on crystallographic data of similar compounds containing the 4-nitroaniline substructure.
The solid-state packing of this compound would be governed by a variety of intermolecular forces. The presence of the nitro group and the amine linkage introduces polarity to the molecule, making hydrogen bonding a likely and significant interaction. Specifically, N-H···O hydrogen bonds between the amine hydrogen of one molecule and an oxygen atom of the nitro group of a neighboring molecule are anticipated.
Computational and Theoretical Investigations of this compound
To generate a scientifically accurate and thorough article as per the requested outline, specific data from quantum chemical calculations are required. This includes results from Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (HOMO/LUMO) energies, electrostatic potential surface maps, and conformational analyses with torsional energy profiles.
While computational studies have been conducted on structurally related compounds, such as other xanthene derivatives or molecules containing the 4-nitroaniline moiety, extrapolating this information would not be scientifically valid for an article focused solely on this compound. The electronic structure, molecular orbital energies, and conformational landscapes are unique to each specific chemical compound.
Therefore, due to the absence of the necessary specific data for this compound, it is not possible to provide the detailed, data-rich article as requested. The creation of such content without direct research would lead to speculation and scientific inaccuracy.
Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl 9h Xanthen 9 Amine
Conformational Analysis and Energy Landscapes
Identification of Stable Conformers and Energy Minima
The three-dimensional structure of N-(4-Nitrophenyl)-9H-xanthen-9-amine is not rigid. Rotation around the single bonds, particularly the C-N bond connecting the xanthene and nitrophenyl moieties, gives rise to various conformers. Identifying the most stable conformers is crucial as they represent the most likely shapes the molecule will adopt.
A systematic conformational analysis would be performed using computational methods. This typically involves:
Potential Energy Surface (PES) Scan: The process begins with a relaxed PES scan, where the dihedral angle of the C-N bond is systematically varied, and the energy of the molecule is calculated at each step. This helps in identifying all possible low-energy conformations.
Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized, usually employing density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This process refines the geometry to find the exact energy minimum for each conformer.
Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the total electronic energies.
The relative energies of the stable conformers would be compared to determine the global minimum, which represents the most stable and thus most populated conformation of the molecule under equilibrium conditions.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0° | 5.2 |
| 2 | 60° | 1.8 |
| 3 | 120° | 0.0 |
| 4 | 180° | 3.5 |
Note: This table is illustrative and not based on published experimental or computational data.
Spectroscopic Property Prediction (e.g., Simulated NMR and IR Spectra)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Simulated NMR Spectra: The geometries of the stable conformers obtained from the energy calculations would be used to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose. The calculated chemical shifts for ¹H and ¹³C atoms would be compared against a standard reference, such as tetramethylsilane (B1202638) (TMS), to obtain the final predicted spectrum.
Simulated IR Spectra: The vibrational frequencies from the frequency calculations are used to generate a theoretical IR spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies and intensities can be plotted to visualize the spectrum. This simulated spectrum can then be compared with an experimental IR spectrum to aid in the assignment of vibrational bands.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine | 3400 |
| C-H Stretch (Aromatic) | Phenyl, Xanthene | 3100-3000 |
| N-O Stretch (Asymmetric) | Nitro | 1550 |
| N-O Stretch (Symmetric) | Nitro | 1350 |
| C-O-C Stretch | Xanthene | 1250 |
Note: This table is illustrative and not based on published experimental or computational data.
Theoretical Reactivity Studies
Theoretical studies can provide significant insights into the chemical reactivity of this compound.
Fukui functions are a concept derived from DFT that helps in identifying the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when the total number of electrons is changed.
f(r)⁺: This function relates to the addition of an electron and indicates the sites most susceptible to nucleophilic attack (where an electrophile would attack).
f(r)⁻: This function relates to the removal of an electron and indicates the sites most susceptible to electrophilic attack (where a nucleophile would attack).
By calculating the Fukui functions for this compound, one could predict which atoms are the most likely to participate in different types of reactions. For instance, the nitro group is strongly electron-withdrawing, which would influence the reactivity of the phenyl ring.
For any proposed reaction involving this compound, computational chemistry can be used to model the reaction pathway and identify the transition state (TS). The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
The process involves:
Locating the Transition State: Specialized algorithms are used to find the geometry of the transition state connecting the reactants and products.
Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified TS correctly connects the desired reactants and products.
By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility.
Chemical Reactivity and Transformational Chemistry of N 4 Nitrophenyl 9h Xanthen 9 Amine
Reduction Reactions of the Nitro Group
The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities, most commonly the amino group. The specific product obtained depends on the reducing agent and the reaction conditions employed.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. rsc.orgmit.edu This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
The conversion of N-(4-Nitrophenyl)-9H-xanthen-9-amine to N-(4-Aminophenyl)-9H-xanthen-9-amine is a key transformation, as the resulting primary aromatic amine is a versatile intermediate for further functionalization. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.
Representative Catalytic Hydrogenation Conditions:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 4 | >95 |
| 5% Pt/C | Methanol | 25 | 1 | 6 | >95 |
| Raney Ni | Ethanol | 50 | 10 | 8 | ~90 |
This is an interactive data table based on typical results for analogous nitroaromatic compounds.
A significant advantage of catalytic hydrogenation is its potential for chemoselectivity. In the case of this compound, the primary reducible group is the nitro functionality. The xanthene and phenyl rings are generally stable under standard catalytic hydrogenation conditions used for nitro group reduction. mit.edu More forcing conditions, such as higher pressures and temperatures or the use of more aggressive catalysts like rhodium or ruthenium, would be required to reduce the aromatic rings. Therefore, the selective reduction of the nitro group to an amine can be achieved with high efficiency. mdpi.com
While catalytic hydrogenation is a standard method, research continues to explore alternative and milder reducing agents. jsynthchem.com Systems such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst (e.g., NiCl₂ or Pd/C) have been shown to be effective for the reduction of nitroarenes. researchgate.netjsynthchem.com These methods can sometimes offer advantages in terms of operational simplicity and safety, avoiding the need for high-pressure hydrogenation equipment. Another approach involves transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or hydrazine (B178648), is used in the presence of a catalyst. organic-chemistry.org
The partial reduction of the nitro group to a hydroxylamine (B1172632) is a more delicate transformation that requires careful control of reaction conditions and the choice of reducing agent. researchgate.net Over-reduction to the amine is a common side reaction.
Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or specific catalytic systems are often employed for this selective reduction. rsc.org For instance, the use of zinc in a CO₂/H₂O system has been reported as an environmentally benign method for the selective reduction of nitroarenes to N-arylhydroxylamines. Photochemical methods have also been developed for this transformation. rsc.org The resulting N-(4-Hydroxylaminophenyl)-9H-xanthen-9-amine is a valuable synthetic intermediate.
Comparison of Reducing Agents for Hydroxylamine Synthesis:
| Reducing Agent | Solvent | Temperature (°C) | Key Features |
| Zn/NH₄Cl | Water/Ethanol | 0-10 | Classical method, requires careful temperature control. |
| Zn/CO₂/H₂O | Water | 25 | Environmentally friendly, avoids ammonium salts. rsc.org |
| Catalytic (e.g., Pt/C with inhibitors) | Various | Controlled | Requires specific catalyst poisoning to prevent over-reduction. researchgate.net |
This is an interactive data table based on typical results for analogous nitroaromatic compounds.
Catalytic Hydrogenation to N-(4-Aminophenyl)-9H-xanthen-9-amine
Reactions Involving the Amine Functionality
The secondary amine in this compound is generally less reactive than a primary amine due to steric hindrance from the bulky xanthenyl and nitrophenyl groups. However, the primary aromatic amine of its reduced counterpart, N-(4-Aminophenyl)-9H-xanthen-9-amine, is a key site for a variety of chemical transformations.
The primary amino group of N-(4-Aminophenyl)-9H-xanthen-9-amine can readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions lead to the formation of amides and sulfonamides, which are important classes of organic compounds with diverse properties.
Acylation: The reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivative. google.com For example, the reaction of N-(4-Aminophenyl)-9H-xanthen-9-amine with acetyl chloride would produce N-(4-acetamidophenyl)-9H-xanthen-9-amine. These reactions are typically high-yielding and proceed under mild conditions.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. For instance, treatment of N-(4-Aminophenyl)-9H-xanthen-9-amine with p-toluenesulfonyl chloride would yield N-(4-(p-toluenesulfonamido)phenyl)-9H-xanthen-9-amine.
Alkylation Reactions and Quaternization
The secondary amine functionality in this compound is nucleophilic and susceptible to alkylation by alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. fishersci.co.ukamazonaws.com The reaction of the primary or secondary amine with an alkyl halide can be complex, as the initially formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to the possibility of over-alkylation. masterorganicchemistry.comlibretexts.org
Direct alkylation of this compound with an alkyl halide (R-X) is expected to yield the corresponding tertiary amine. Due to the increased nucleophilicity of the resulting tertiary amine, further reaction with the alkyl halide can occur to form a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.orgwikipedia.org The formation of this quaternary salt is generally irreversible. wikipedia.org
For laboratory synthesis of tertiary amines, controlling the stoichiometry and reaction conditions is crucial to minimize the formation of the quaternary ammonium salt. masterorganicchemistry.com However, if the quaternary salt is the desired product, an excess of the alkylating agent is typically used. wikipedia.org
Table 1: Predicted Products of Alkylation and Quaternization
| Reactant | Reagent | Product Type | Predicted Product Name |
|---|---|---|---|
| This compound | Methyl Iodide (1 eq.) | Tertiary Amine | N-Methyl-N-(4-nitrophenyl)-9H-xanthen-9-amine |
| This compound | Methyl Iodide (excess) | Quaternary Ammonium Salt | 9-(Methyl(4-nitrophenyl)amino)-9H-xanthenium iodide |
Formation of Schiff Bases and Imines
As a secondary amine, this compound itself cannot form a stable imine (Schiff base) through reaction with aldehydes or ketones, as it lacks the necessary two hydrogen atoms on the nitrogen for the elimination of a water molecule. scispace.comjackwestin.com The formation of an imine requires a primary amine. scispace.com
However, it is critical to note that the parent amine for the synthesis of the title compound, 4-nitroaniline (B120555), readily undergoes condensation reactions with a variety of aldehydes and ketones to form Schiff bases. researchgate.netijmcmed.orgmediresonline.org This reaction is a cornerstone in the synthesis of numerous organic compounds and is typically acid-catalyzed. scispace.comyoutube.com The process involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. scispace.com
Table 2: General Reaction for Schiff Base Formation from 4-Nitroaniline
| Amine Reactant | Carbonyl Reactant | Catalyst | Product Type |
|---|---|---|---|
| 4-Nitroaniline | Benzaldehyde | Acid (e.g., Acetic Acid) | Schiff Base (Imine) |
| 4-Nitroaniline | Acetone | Acid (e.g., Acetic Acid) | Schiff Base (Imine) |
Electrophilic Aromatic Substitution on the Nitrophenyl Moiety
The nitrophenyl group of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents: the nitro group (-NO2) and the secondary amine (-NH-xanthenyl) group.
The two substituents on the phenyl ring have opposing directing effects.
Nitro Group (-NO2): This is a powerful electron-withdrawing group, both through induction and resonance. It deactivates the aromatic ring towards electrophilic attack and is a meta-director. libretexts.orgquora.com This is because the resonance structures of the arenium ion intermediate show that attack at the ortho and para positions places a destabilizing positive charge adjacent to the positively charged nitrogen of the nitro group. libretexts.org
Amine Group (-NHR): The nitrogen atom, with its lone pair of electrons, is a strong electron-donating group through resonance. This makes it a powerful activating group and an ortho, para-director. quora.combyjus.com It stabilizes the arenium ion intermediate when attack occurs at the ortho and para positions by delocalizing the positive charge onto the nitrogen atom. quora.com
In this compound, these groups are para to each other. The activating, ortho, para-directing amine group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating, meta-directing nitro group will direct incoming electrophiles to the positions meta to it (also positions 2 and 6). In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the amine group and meta to the nitro group. The powerful activating effect of the amine group is expected to dominate over the deactivating effect of the nitro group, making the ring more reactive than nitrobenzene (B124822) itself.
Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst is expected to result in the substitution of a hydrogen atom on the nitrophenyl ring. wikipedia.org Given the reinforcing directing effects of the amine and nitro groups, the halogen atom would be directed to the positions ortho to the amine group. Due to the high activation by the amine group, reactions may proceed rapidly, and polyhalogenation could occur if not carefully controlled. byjus.com
Nitration: Further nitration of the nitrophenyl ring would require strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). masterorganicchemistry.com The incoming electrophile, the nitronium ion (NO2+), would be directed to the positions ortho to the activating amine group and meta to the existing deactivating nitro group. However, under the strong acidic conditions of nitration, the secondary amine is likely to be protonated to form an anilinium-type ion (-N+H2R). This protonated group is a strong deactivating, meta-director. learncbse.in This would significantly decrease the reactivity of the ring and direct the incoming nitro group to the position meta to the ammonium group (position 3 or 5 relative to the ammonium group). learncbse.in
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br2, FeBr3 | 2-Bromo-N-(4-nitrophenyl)-9H-xanthen-9-amine |
Reactions at the 9-Position of the Xanthene Scaffold
The C9 carbon of the xanthene moiety is a benzylic-like position, flanked by two phenyl rings and an ether linkage. This position exhibits unique reactivity.
The C9-N bond in this compound is a type of benzylic C-N bond. The stability of this bond can be influenced by several factors. The formation of a carbocation at the C9 position would be stabilized by resonance with the two adjacent benzene (B151609) rings of the xanthene structure. This suggests that under certain conditions, the C9-N bond could undergo cleavage.
Reductive cleavage of C-N bonds, particularly in strained rings or activated systems, has been achieved using various catalytic methods, including photoredox and Lewis acid catalysis. nih.gov While the pyrrolidine (B122466) ring in the cited study is different, the principle of activating an adjacent group to facilitate C-N bond cleavage could potentially be applied. The stability of the bond in this compound would likely make it resistant to cleavage under standard conditions, but susceptible under specific reductive or strongly acidic conditions that could promote the formation of the stabilized 9-xanthenyl cation.
Potential for Further Functionalization at the Xanthene Core
The xanthene core of this compound presents a versatile scaffold for further chemical modifications. The inherent reactivity of the aromatic rings within the xanthene structure allows for the introduction of a variety of functional groups, thereby enabling the synthesis of a diverse library of derivatives with potentially novel properties. The primary routes for functionalization of the xanthene core involve electrophilic aromatic substitution reactions.
The oxygen atom within the central pyran ring of the xanthene nucleus is an electron-donating group, which activates the aromatic rings towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the oxygen atom, namely the C2, C4, C5, and C7 positions. Consequently, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed preferentially at these sites.
However, the regioselectivity of these reactions is also influenced by the steric hindrance imposed by the bulky N-(4-nitrophenyl)amino substituent at the C9 position. This large group can be expected to sterically hinder the adjacent peri-positions (C1 and C8), making substitution at the C2 and C7 positions more favorable.
Electrophilic Aromatic Substitution Reactions:
A variety of functional groups can be introduced onto the xanthene core through established electrophilic aromatic substitution protocols. Below is a table summarizing potential functionalization reactions, the types of functional groups that can be introduced, and the typical reagents and conditions employed.
| Reaction Type | Functional Group Introduced | Typical Reagents and Conditions | Expected Regioselectivity |
|---|---|---|---|
| Halogenation | -Cl, -Br, -I | Cl₂, Br₂, I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or N-halosuccinimides. | Predominantly at C2 and C7 positions. |
| Nitration | -NO₂ | A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). | Likely at C2 and C7 positions, though reaction conditions need to be carefully controlled to avoid over-nitration or side reactions. |
| Sulfonation | -SO₃H | Fuming sulfuric acid (H₂SO₄/SO₃). | Substitution is expected at the C2 and C7 positions. |
| Friedel-Crafts Alkylation | Alkyl groups (-R) | Alkyl halides (R-X) with a Lewis acid catalyst (e.g., AlCl₃). | The bulky C9 substituent may favor alkylation at the less sterically hindered C2 and C7 positions. |
| Friedel-Crafts Acylation | Acyl groups (-COR) | Acyl halides (RCOCl) or acid anhydrides ((RCO)₂O) with a Lewis acid catalyst (e.g., AlCl₃). | Acylation is anticipated to occur at the C2 and C7 positions. |
Influence of the C9-Substituent:
The N-(4-nitrophenyl)amino group at the C9 position plays a crucial role in directing the outcome of functionalization reactions on the xanthene core.
Steric Effects: As previously mentioned, the sheer size of this substituent will likely direct incoming electrophiles to the less sterically encumbered C2 and C7 positions. The C4 and C5 positions, while electronically activated, are closer to the C9 substituent and may be less accessible.
The interplay of these steric and electronic factors provides a means to control the regiochemistry of the functionalization, allowing for the selective synthesis of specific isomers. Further derivatization of the newly introduced functional groups can lead to a wide array of novel this compound analogues with tailored electronic and steric properties for various applications.
Investigation of N 4 Nitrophenyl 9h Xanthen 9 Amine in Advanced Materials Science
Polymer Chemistry and Monomer Applications
In the realm of polymer chemistry, the N-(4-Nitrophenyl)-9H-xanthen-9-amine structure serves as a precursor to valuable monomers for high-performance polymers. The presence of the nitro group allows for chemical modification, primarily reduction to an amine group, which can then participate in polymerization reactions.
While this compound itself is not a diamine, its derivative, N-(4-Aminophenyl)-9H-xanthen-9-amine, which can be obtained through the reduction of the nitro group, is a key diamine monomer. This resulting diamine can be used in polycondensation reactions with various dicarboxylic acids or their derivatives to synthesize specialty polymers like polyamides.
The incorporation of the bulky and rigid xanthene unit into the polymer backbone is a well-established strategy to enhance the properties of aromatic polyamides. researchgate.netmdpi.comresearchgate.net These polymers, often referred to as "cardo" polyamides, exhibit a range of desirable characteristics. The non-coplanar structure of the xanthene moiety disrupts chain packing, which in turn leads to improved solubility in organic solvents, a common challenge with aromatic polyamides. researchgate.netsci-hub.se This enhanced solubility makes them more processable for applications such as films and coatings.
Furthermore, the rigidity of the xanthene backbone contributes to high thermal stability and excellent mechanical properties. Polyamides containing xanthene groups have been reported to exhibit high glass transition temperatures (Tg), often exceeding 260°C, and decomposition temperatures above 500°C in a nitrogen atmosphere. researchgate.netsci-hub.se The resulting polymers are typically amorphous and can form transparent, tough, and flexible films with high tensile strengths. researchgate.netsci-hub.se
A general reaction scheme for the polycondensation of a xanthene-based diamine with a dicarboxylic acid chloride is depicted below:
A representative polycondensation reaction illustrating the formation of a polyamide from a generic xanthene-based diamine and a dicarboxylic acid chloride.
Table 1: Typical Properties of Polyamides Containing Xanthene Moieties
| Property | Reported Value Range | Source(s) |
| Inherent Viscosity (dL/g) | 0.72 - 1.32 | researchgate.net |
| Glass Transition Temperature (°C) | 236 - 308 | researchgate.net |
| 10% Weight Loss Temperature (N₂) (°C) | 490 - 540 | researchgate.net |
| Tensile Strength (MPa) | 82 - 109 | researchgate.net |
| Elongation at Break (%) | 10 - 25 | researchgate.net |
The integration of the this compound moiety, following its conversion to the corresponding diamine, into polymer backbones allows for the precise tailoring of material properties. The specific characteristics of the resulting polymer can be fine-tuned by the selection of the co-monomer, typically a dicarboxylic acid.
The bulky nature of the xanthene unit not only enhances solubility and thermal stability but also imparts a high refractive index to the resulting polymers. This makes them potentially suitable for optical applications. The introduction of such a large, non-coplanar group increases the free volume within the polymer matrix, which can also influence gas permeability, a property of interest for membrane applications.
The properties of these specialty polymers can be further modified by introducing other functional groups into the polymer backbone, either through the xanthene-based monomer or the dicarboxylic acid. This versatility allows for the creation of a wide range of materials with properties designed for specific applications, from advanced engineering plastics to materials for optoelectronics.
Scaffold for Supramolecular Assemblies
The structure of this compound is well-suited to act as a scaffold for the construction of ordered supramolecular assemblies. Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex, functional architectures.
The nitrophenyl group in the molecule is a key player in directing these non-covalent interactions. The electron-withdrawing nature of the nitro group can lead to the formation of charge-transfer complexes with electron-donating aromatic systems. Furthermore, the nitro group can participate in hydrogen bonding interactions, particularly with suitable donor molecules.
The flat, aromatic surfaces of the xanthene core provide ideal platforms for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a significant driving force in the self-assembly of many organic molecules. The combination of these directional non-covalent interactions can lead to the formation of well-defined one-, two-, or three-dimensional structures. The specific nature of the resulting supramolecular assembly will be dependent on factors such as solvent, temperature, and the presence of other interacting molecules.
Development of Functional Materials
The inherent photophysical and electronic properties of the this compound scaffold make it a promising candidate for the development of a variety of functional materials.
Xanthene derivatives are renowned for their strong luminescence properties and are the core structures of many widely used fluorescent dyes, such as fluorescein (B123965) and rhodamine. nih.govnih.gov The fluorescence of these dyes is a result of the extended π-conjugated system of the xanthene core. The absorption and emission wavelengths of xanthene dyes can be tuned by modifying their chemical structure. nih.govrsc.org
While the nitro group is often considered a fluorescence quencher due to its electron-withdrawing nature, which can promote non-radiative decay processes, recent research has shown that appropriately designed molecules containing nitro groups can exhibit bright luminescence. rsc.org In some cases, the presence of a nitro group can lead to interesting photophysical phenomena such as aggregation-induced emission (AIE), where the molecule becomes more emissive in the aggregated or solid state.
The luminescent properties of materials incorporating the this compound moiety would be highly dependent on the local environment and the electronic interactions within the material. The potential for stimuli-responsive luminescence, where the emission properties change in response to external factors like solvent polarity or temperature, is an area of significant interest. rsc.org
The combination of the xanthene and nitrophenyl moieties suggests a potential role for this compound in photoactive systems. Nitroaromatic compounds are known to be photoactive and can undergo various photochemical reactions upon irradiation with light. rsc.org
The photoexcited state of nitroarenes can participate in electron transfer and energy transfer processes. google.com This opens up possibilities for the use of materials containing this compound in applications such as photocatalysis, photodynamic therapy, and optical data storage. For instance, the excited state of the molecule could be used to generate reactive oxygen species or to initiate polymerization reactions.
Furthermore, the electronic communication between the xanthene donor and the nitrophenyl acceptor could lead to intramolecular charge transfer (ICT) upon photoexcitation. Materials exhibiting ICT are of interest for applications in nonlinear optics and as fluorescent probes for sensing and imaging. mtu.edunih.gov The efficiency of this charge transfer process would be influenced by the specific substitution pattern and the surrounding environment.
Applications in Chemo-sensing or Spectroscopic Probes
A comprehensive review of scientific literature and research databases did not yield specific studies detailing the application of this compound as a chemo-sensor or spectroscopic probe. While the broader classes of compounds, such as xanthene derivatives and nitrophenyl-containing molecules, are known to be utilized in the development of sensors for various analytes, research focusing explicitly on this compound for these purposes could not be located.
The xanthene core is a well-established fluorophore, and its derivatives are often explored for fluorescent probes due to their favorable photophysical properties. Similarly, the nitro group in the nitrophenyl moiety can act as a recognition site or a quencher in sensing mechanisms. However, without specific research on the title compound, any discussion of its potential in chemo-sensing would be speculative and fall outside the scope of this article.
Therefore, this section cannot be populated with detailed research findings or data tables as no published work on the chemo-sensing or spectroscopic probe applications of this compound was identified.
Future Research Directions and Emerging Challenges
Exploration of Asymmetric Synthesis and Chiral Derivatives
A significant frontier in the chemistry of N-(4-Nitrophenyl)-9H-xanthen-9-amine is the development of asymmetric synthetic routes to produce enantiomerically pure forms of the compound and its derivatives. The 9-position of the xanthene scaffold is a prochiral center, making it an ideal target for asymmetric catalysis. The creation of chiral xanthenamine derivatives is of paramount importance as enantiomers can exhibit distinct properties and interactions, a principle well-established in fields ranging from materials science to pharmacology. mdpi.com
Future research will likely focus on the application of various asymmetric catalysis methodologies. nih.gov This includes transition-metal catalysis employing chiral ligands, enantioselective organocatalysis, and biocatalysis using enzymes. nih.gov For instance, chiral phosphoric acids or N-heterocyclic carbenes could be explored as organocatalysts to control the stereochemical outcome of the amine incorporation onto the xanthene core. The challenge lies in achieving high enantioselectivity (e.e.) for this specific substrate, which may require the design of novel catalyst systems. nih.gov Success in this area would not only provide access to enantiopure this compound but also pave the way for a new class of chiral ligands and auxiliaries based on the xanthene framework.
| Catalysis Type | Potential Catalysts | Key Advantages | Anticipated Challenges |
|---|---|---|---|
| Transition-Metal Catalysis | Chiral Nickel, Copper, or Iridium Complexes | High turnover numbers, broad substrate scope. nih.gov | Metal contamination in the final product, ligand synthesis complexity. |
| Organocatalysis | Chiral Phosphoric Acids, Spirobicyclic Pyrrolidine (B122466) Derivatives, IDPi Catalysts. nih.gov | Metal-free, environmentally benign, high enantioselectivity. nih.gov | Higher catalyst loading may be required, substrate scope can be limited. |
| Biocatalysis | Engineered Enzymes (e.g., Transaminases) | Exquisite selectivity, mild reaction conditions. nih.gov | Enzyme stability, substrate specificity, and development cost. |
Development of Catalyst-Free or Atom-Economical Synthetic Protocols
In line with the principles of green chemistry, a major challenge is to develop more sustainable synthetic routes to this compound. nih.gov Future research will increasingly focus on catalyst-free and atom-economical protocols that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nih.govjocpr.com
Atom economy is a critical metric for evaluating the efficiency of a synthesis. nih.gov Reactions like additions and cycloadditions are inherently 100% atom-economical. nih.govrsc.org Researchers may explore novel reaction pathways, such as multicomponent reactions, that combine several starting materials in a single, efficient step. nih.gov For example, a one-pot synthesis involving xanthydrol, 4-nitroaniline (B120555), and a dehydrating agent under solvent-free conditions or in green solvents like water could represent a significant advancement. researchgate.net Furthermore, visible-light-induced photocatalytic methods, which can enable dehydrogenative couplings, offer a promising avenue for forming the C-N bond under mild, catalyst-free, or metal-free conditions, although controlling the reactivity of amines can be a challenge. rsc.orgresearchgate.netkaist.ac.kr
| Protocol Type | Atom Economy | Environmental (E)-Factor | Key Principles |
|---|---|---|---|
| Traditional Synthesis | Low to Moderate | High (5-100 for fine chemicals). nih.gov | Focus on yield, often uses stoichiometric reagents. nih.gov |
| Catalyst-Free Protocols | Potentially High | Low | Avoids metal catalysts, often thermally or photochemically driven. nih.gov |
| Atom-Economical Protocols | High to 100%. rsc.org | Very Low | Maximizes incorporation of reactants into the product (e.g., addition reactions). jocpr.com |
Advanced in-situ Spectroscopic Monitoring of Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing synthetic protocols and controlling product purity. The application of advanced in-situ spectroscopic techniques presents a significant opportunity to gain real-time insights into the reaction dynamics.
Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and in-situ NMR can monitor the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.net This allows for the identification of transient intermediates and the elucidation of kinetic profiles, which are often difficult to determine through traditional offline analysis. For example, monitoring the condensation reaction between xanthydrol and 4-nitroaniline could reveal the rate-determining step and the influence of reaction parameters on the formation of byproducts. The challenge in this area is often related to the practical aspects of interfacing spectroscopic probes with reaction vessels, especially under non-ambient conditions, and the deconvolution of complex spectral data. researchgate.net
Integration into More Complex Molecular Architectures for Diverse Non-Biological Functions
The unique electronic and structural features of this compound make it an attractive building block for the construction of larger, more complex supramolecular systems and functional materials. Future research will explore the integration of this moiety into diverse molecular architectures to create materials with novel optical, electronic, or sensory properties.
The nitrophenyl group can participate in hydrogen bonding and dipolar interactions, while the xanthene core provides a rigid, well-defined geometry. nih.gov These features can be exploited to direct the self-assembly of molecules into ordered structures like coordination polymers, liquid crystals, or microporous organic frameworks. nih.gov For instance, by incorporating coordinating groups onto the xanthene or phenyl rings, the molecule could be used as a ligand to build metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. The primary challenge will be the rational design and synthesis of derivatives that can be reliably integrated into these complex architectures while imparting desired functionalities.
High-Throughput Screening for Novel Material Properties
The discovery of new applications for this compound and its derivatives can be significantly accelerated through high-throughput screening (HTS) techniques. nih.gov Rather than relying on hypothesis-driven research alone, HTS allows for the rapid, parallel evaluation of large libraries of compounds for specific properties. researchgate.net
For materials science applications, libraries of xanthenamine derivatives with varied substituents could be synthesized and deposited as microarrays. nih.gov These arrays can then be screened for properties such as fluorescence, non-linear optical activity, thermal stability, or conductivity. researchgate.netmdpi.com For example, screening for fluorescence quenching in the presence of specific analytes could identify new candidates for chemical sensors. The main challenges in this domain include the development of automated synthesis methods to generate diverse compound libraries and the adaptation of analytical techniques for rapid and reliable screening on a micro-scale. nih.govresearchgate.net
Multi-scale Computational Modeling for Predictive Material Design
Computational modeling is poised to become an indispensable tool for accelerating the design and discovery of new materials based on the this compound scaffold. mit.edumit.edu Multi-scale modeling approaches, which bridge different levels of theory from quantum mechanics to classical molecular dynamics, can provide predictive insights into material properties before synthesis is ever attempted. frontiersin.orgsouthampton.ac.ukllnl.gov
Quantum chemical calculations can be used to predict the electronic structure, optical properties, and reactivity of individual molecules. smu.edu These results can then inform classical molecular dynamics simulations to model the behavior of larger ensembles of molecules, predicting bulk properties such as morphology, mechanical strength, and phase behavior. llnl.gov By integrating these computational tools with machine learning and artificial intelligence, it may become possible to perform inverse design, where desired properties are specified to generate a corresponding molecular structure. nih.govyoutube.comyoutube.com The primary challenge is the computational cost and the accuracy of the models, which requires continuous development and validation against experimental data. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
